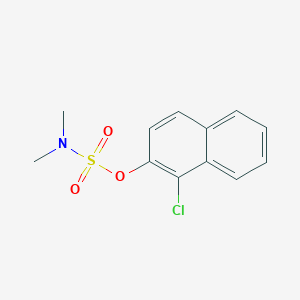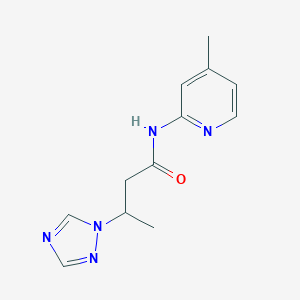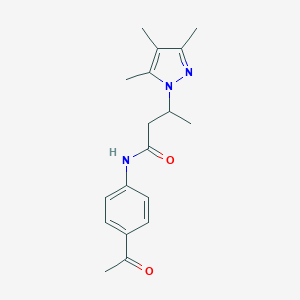
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPM is a member of the pyrazolone family, which is known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce pain in animal models. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide in lab experiments is its high yield and purity. This compound can be synthesized with a yield of approximately 60%, and its purity can be increased through recrystallization. Another advantage is its diverse biological activities, which make it a useful tool in various scientific fields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine its effectiveness in human trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide involves the reaction between 3,5-dimethyl-1H-pyrazole and 2,4-dimethylphenylacetyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 2-methylpropanoyl chloride and triethylamine to obtain this compound. The yield of this reaction is approximately 60%, and the purity of the product can be increased through recrystallization.
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)8-11)18-17(21)13(3)10-20-15(5)9-14(4)19-20/h6-9,13H,10H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFXJPROLVUHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone](/img/structure/B497105.png)
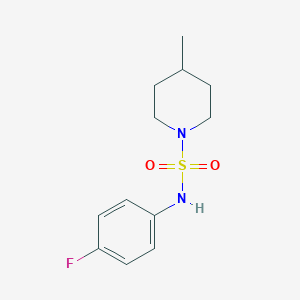
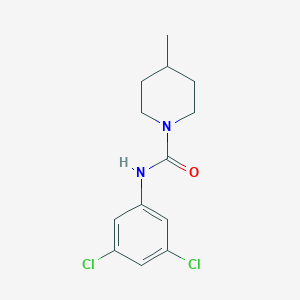

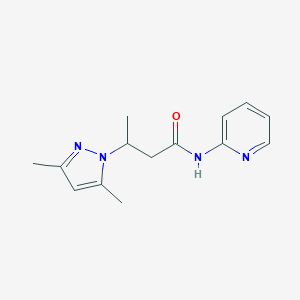
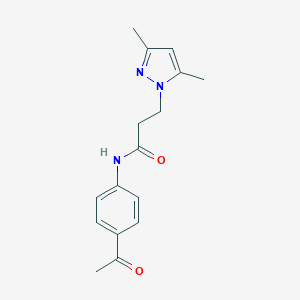
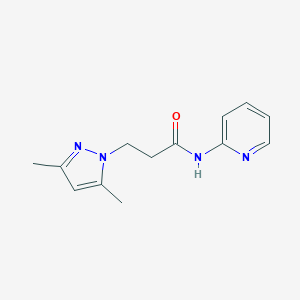

![1-(2-Furoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497120.png)
